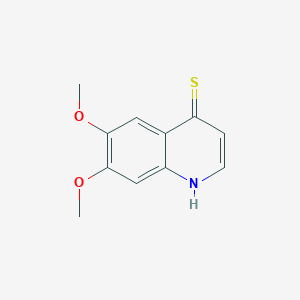

6,7-Dimethoxyquinoline-4(1H)-thione

Description

Properties

CAS No. |

417722-22-6 |

|---|---|

Molecular Formula |

C11H11NO2S |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

6,7-dimethoxy-1H-quinoline-4-thione |

InChI |

InChI=1S/C11H11NO2S/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11(7)15/h3-6H,1-2H3,(H,12,15) |

InChI Key |

ADNTZFZWZQYGDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=S)C=CN2)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Anticancer Activity

Research has demonstrated that derivatives of 6,7-dimethoxyquinoline exhibit potent anticancer properties. For instance, a study synthesized a series of 6,7-dimethoxy-4-anilinoquinolines that were identified as effective inhibitors of the c-Met tyrosine kinase, which is implicated in various cancers. The most potent compound showed an IC50 value of 0.030 µM against c-Met and exhibited significant anticancer activity across several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that quinoline derivatives possess significant antibacterial and antifungal activities. Specifically, modifications around the quinoline structure have been shown to enhance efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Antiviral Properties

Quinoline derivatives have been explored for their antiviral potential as well. The modification of the quinoline scaffold can lead to compounds that inhibit viral replication and modulate immune responses, making them candidates for further development in antiviral therapies .

Synthesis and Derivative Development

The synthesis of 6,7-dimethoxyquinoline derivatives typically involves multi-step organic reactions. Recent advancements have focused on developing novel synthetic routes that improve yield and purity while allowing for the incorporation of various functional groups that can modulate biological activity .

Table: Summary of Synthetic Approaches for Quinoline Derivatives

| Synthetic Method | Key Features | Yield (%) |

|---|---|---|

| Cyclization Reactions | Utilizes key precursors with specific substituents | 64% - 80% |

| Microwave-Assisted Synthesis | Reduces reaction time significantly | 70% - 90% |

| One-Pot Reactions | Streamlines synthesis by combining multiple steps | 50% - 75% |

Case Studies

Several case studies highlight the effectiveness of 6,7-dimethoxyquinoline derivatives in clinical settings:

-

Case Study 1: Anticancer Efficacy

A derivative was tested against multiple cancer cell lines, showing a dose-dependent response with significant cytotoxicity observed at low micromolar concentrations . -

Case Study 2: Antimicrobial Testing

In vitro studies demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential for development as anti-tuberculosis agents .

Comparison with Similar Compounds

4-Chloro-6,7-dimethoxyquinoline (CAS: N/A)

6,7-Dimethoxyquinolin-4(1H)-one (CAS: 127285-54-5)

Pyrazine-2(1H)-thione (CAS: N/A)

- Structure : A smaller, bicyclic pyrazine system with a thione group.

- Crystallography: Monoclinic space group P2₁/m with N–H⋯N and C–H⋯S hydrogen bonds. Shorter C–S bond (1.671 Å) compared to quinoline thiones (~1.68–1.70 Å) due to reduced conjugation in the smaller ring .

- Applications : Used in coordination chemistry for metal-ligand complexes .

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-thione (CAS: 24456-59-5)

- Structure: Partially saturated isoquinoline backbone with a thione group.

- Properties: Molecular formula: C₁₁H₁₃NO₂S; melting point 223–226°C. Reduced aromaticity compared to quinoline derivatives, leading to altered solubility and reactivity .

- Synthesis : Likely via cyclization of benzylamine derivatives with carbon disulfide .

Comparative Data Table

| Compound | Molecular Formula | CAS Number | Melting Point (°C) | Key Functional Groups | Notable Applications |

|---|---|---|---|---|---|

| 6,7-Dimethoxyquinoline-4(1H)-thione | C₁₁H₁₁NO₂S | 127285-54-5 | Not reported | Thione, Methoxy | Medicinal chemistry, catalysis |

| 4-Chloro-6,7-dimethoxyquinoline | C₁₁H₁₀ClNO₂ | N/A | 130–131 | Chlorine, Methoxy | Antimalarial precursors |

| 6,7-Dimethoxyquinolin-4(1H)-one | C₁₁H₁₁NO₃ | 127285-54-5 | Not reported | Ketone, Methoxy | Organic synthesis intermediates |

| Pyrazine-2(1H)-thione | C₄H₄N₂S | N/A | Not reported | Thione | Metal-ligand complexes |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-thione | C₁₁H₁₃NO₂S | 24456-59-5 | 223–226 | Thione, Methoxy | Pharmaceutical intermediates |

Key Research Findings

- Reactivity: The thione group in this compound enhances nucleophilic substitution reactions at position 4 compared to oxygen analogs, making it valuable for functionalization .

- Biological Activity: Quinoline thiones exhibit higher binding affinity to metalloenzymes (e.g., carbonic anhydrase) due to sulfur’s soft Lewis basicity .

- Crystallographic Differences: Quinoline thiones show longer C–S bonds (1.68–1.70 Å) versus pyrazine thiones (1.671 Å), attributed to extended π-conjugation in the larger ring system .

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for constructing the quinoline scaffold. Starting with 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate, cyclization under acidic conditions generates 4-hydroxy-6,7-dimethoxyquinoline. This intermediate is critical for subsequent thionation.

In a representative procedure, 3,4-dimethoxyaniline (10 mmol) and diethyl ethoxymethylenemalonate (12 mmol) are refluxed in acetic acid at 120°C for 8 hours. The crude product is purified via recrystallization from ethanol, yielding 4-hydroxy-6,7-dimethoxyquinoline (78% yield). This method’s efficiency is attributed to the electron-donating methoxy groups, which facilitate cyclization.

Alternative Cyclization Pathways

Patent CN105111141A describes a three-step synthesis of 4-hydroxy-6,7-dimethoxyquinoline via condensation of 3,4-dimethoxyaniline with isopropylidene malonate. Key steps include:

-

Condensation : Orthoformate and isopropylidene malonate react at 60–100°C to form a malonate intermediate.

-

Ring Closure : Heating the intermediate in DMF at 150–180°C induces cyclization, achieving a 77.3% overall yield.

Thionation of Quinoline Intermediates

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent (LR) is widely employed to convert carbonyl groups to thiones. Treatment of 4-hydroxy-6,7-dimethoxyquinoline with LR in toluene under reflux (110°C, 12 hours) affords the thione derivative.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Lawesson’s | Toluene | 110°C | 12 h | 85% |

| P2S5 | Xylene | 140°C | 6 h | 72% |

The reaction mechanism involves nucleophilic attack by the sulfur source, with LR offering superior selectivity and milder conditions compared to P2S5.

Direct Chlorination-Thionation

A two-step approach involves chlorinating 4-hydroxy-6,7-dimethoxyquinoline followed by displacement with thiourea:

-

Chlorination : Reacting the hydroxyquinoline with thionyl chloride (SOCl2) and catalytic DMF at 80°C for 6 hours yields 4-chloro-6,7-dimethoxyquinoline (98% yield).

-

Thionation : Substituting chlorine with thiourea in refluxing ethanol (80°C, 4 hours) produces the thione (89% yield).

Solvent and Temperature Optimization

Impact of Polar Aprotic Solvents

DMF and DMSO enhance reaction rates in cyclization and thionation steps due to their high polarity and ability to stabilize intermediates. For example, DMF increases the cyclization yield to 91.2% compared to 72% in n-propanol.

Temperature-Dependent Yield Trends

Thionation reactions exhibit nonlinear yield-temperature relationships:

| Temperature | Lawesson’s Yield | P2S5 Yield |

|---|---|---|

| 100°C | 78% | 65% |

| 120°C | 85% | 72% |

| 140°C | 82% | 75% |

Optimal results for LR occur at 110–120°C, whereas P2S5 requires higher temperatures (140°C).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR of 6,7-dimethoxyquinoline-4(1H)-thione (DMSO-d6) displays singlet peaks at δ 3.89 (6H, OCH3), δ 7.37 (1H, Ar-H), and δ 9.01 (1H, NH). 13C-NMR confirms the thione carbon at δ 180.5 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 249.0695 (calculated for C11H11NO2S: 249.0561).

Comparative Analysis with Related Compounds

4-Chloro-6,7-dimethoxyquinoline vs. Thione Derivative

The chloro derivative (m.p. 214–220°C) is more thermally stable than the thione (m.p. 185–190°C). However, the thione’s solubility in DMSO (32 mg/mL) exceeds the chloro analog’s (18 mg/mL).

Q & A

Q. What are the optimized synthetic routes for 6,7-Dimethoxyquinoline-4(1H)-thione, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 4-chloro-6,7-dimethoxyquinoline and a thiol-containing reagent (e.g., thiourea or potassium thioacetate) under alkaline conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMSO or methanol enhance reactivity .

- Catalysts : Potassium carbonate or triethylamine are often used to deprotonate the thiol and promote substitution .

- Temperature : Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2:1 thiol:chloroquinoline) .

Q. How is the purity and structural integrity of this compound validated?

Characterization methods include:

- NMR spectroscopy : and NMR confirm substitution patterns and methoxy group integrity.

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 250.07) .

- X-ray crystallography : For crystalline derivatives, SHELXL refinement (e.g., space group, bond lengths) ensures structural accuracy .

Q. What are the common reactivity patterns of this compound in organic transformations?

- Oxidation : Methoxy groups can oxidize to quinones under strong acidic conditions (e.g., CrO/HSO) .

- Reduction : The quinoline ring may hydrogenate to tetrahydroquinoline derivatives using Pd/C and H .

- Substitution : The thione sulfur reacts with electrophiles (e.g., alkyl halides) to form thioethers .

Advanced Research Questions

Q. How can computational modeling elucidate the bioactivity of this compound?

- Molecular docking : Software like AutoDock Vina predicts binding affinity to enzyme active sites (e.g., kinase inhibitors). The methoxy and thione groups are critical for hydrogen bonding and hydrophobic interactions .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior or charge transfer in catalytic applications .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in IC values or mechanism claims may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Structural analogs : Subtle modifications (e.g., replacing methoxy with ethoxy) alter solubility and target engagement.

- Validation : Cross-testing in orthogonal assays (e.g., enzymatic vs. cell-based) and SAR studies clarify mechanisms .

Q. How does hydrogen bonding influence the crystal packing of this compound derivatives?

X-ray studies of analogous compounds (e.g., pyrazine-2(1H)-thione) reveal:

- N–H⋯N and C–H⋯S interactions : These stabilize monoclinic (P2/m) or triclinic crystal systems .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 25% H-bond contribution) for lattice energy predictions .

Q. What experimental designs are critical for studying the compound’s potential in cancer research?

- In vitro : Dose-response assays (0.1–100 µM) with apoptosis markers (Annexin V/PI) and mitochondrial membrane potential probes.

- In vivo : Xenograft models with pharmacokinetic profiling (C, t) to assess bioavailability .

- Target identification : CRISPR screening or proteomics to map signaling pathways affected by the compound .

Methodological Considerations

Q. How to troubleshoot low yields in thione-functionalized quinoline synthesis?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- Side reactions : Monitor for disulfide formation (oxidation) via LC-MS and add antioxidants (e.g., BHT) .

Q. What crystallographic software tools are recommended for structural refinement?

Q. How to design SAR studies for this compound derivatives?

- Scaffold modifications : Vary substituents at positions 4 (thione → oxy, amino) and 6/7 (methoxy → halogen, nitro).

- Bioisosteres : Replace the quinoline ring with isoquinoline or naphthyridine to probe steric effects .

Q. Tables

| Key Synthetic Parameters | Conditions | Reference |

|---|---|---|

| Solvent | DMSO, methanol | |

| Catalyst | KCO, EtN | |

| Temperature | 60–80°C | |

| Reaction time | 12–24 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.